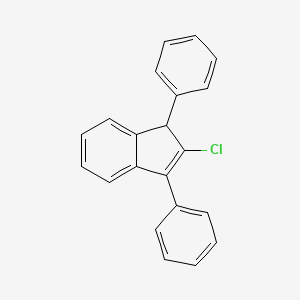

2-Chloro-1,3-diphenyl-1H-indene

Description

Overview of Indene (B144670) Chemistry and its Significance in Organic Synthesis and Materials Science

Indene (C₉H₈) is a polycyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. guidechem.com This core structure is a versatile building block in organic synthesis, allowing for a wide range of chemical modifications. The reactivity of the five-membered ring, particularly the allylic protons and the double bond, provides a fertile ground for introducing various functional groups.

The significance of indene derivatives spans multiple scientific disciplines. In medicinal chemistry, the indene scaffold is a key component in numerous pharmacologically active compounds. prepchem.com For instance, the non-steroidal anti-inflammatory drug Sulindac features an indenylidene acetic acid core. Furthermore, indene derivatives have been investigated for their potential as anticancer, antiviral, and antihypertensive agents, highlighting the therapeutic potential embedded within this structural motif. nih.gov

In the realm of materials science, indene and its derivatives are crucial monomers for the production of coumarone-indene resins. These thermoplastic resins find applications in adhesives, coatings, and printing inks due to their excellent binding properties and chemical resistance. The ability to tune the properties of these polymers by modifying the indene monomer makes them a subject of ongoing research.

Rationale for Comprehensive Academic Investigation of 2-Chloro-1,3-diphenyl-1H-indene within the Indene Class

The specific compound, this compound, presents a compelling case for detailed academic study. The introduction of a chlorine atom at the 2-position and phenyl groups at the 1- and 3-positions dramatically influences the electronic and steric properties of the indene core.

The rationale for its investigation can be broken down as follows:

Electronic Effects: The electron-withdrawing nature of the chlorine atom can significantly alter the reactivity of the double bond, making it more susceptible to nucleophilic attack. This contrasts with the typical electrophilic addition reactions seen in unsubstituted indene.

Steric Hindrance: The bulky phenyl groups at the 1 and 3 positions create a sterically hindered environment around the five-membered ring. This can lead to high regioselectivity and stereoselectivity in chemical reactions, a desirable trait in the synthesis of complex molecules.

Synthetic Utility: As a functionalized intermediate, this compound can serve as a precursor to a variety of other substituted indenes. The chlorine atom can be displaced by a range of nucleophiles, opening up pathways to novel compounds with potentially interesting biological or material properties.

Mechanistic Studies: The unique substitution pattern of this molecule provides an excellent platform for studying reaction mechanisms, such as the interplay between electronic and steric effects in directing reaction outcomes.

Historical Context of Substituted Indene Synthesis and Reactivity

The synthesis of substituted indenes has a rich history dating back to the late 19th century. Early methods often involved the cyclization of appropriately substituted aromatic precursors. For example, the condensation of aromatic aldehydes with compounds containing active methylene (B1212753) groups, followed by cyclization, was a common strategy.

Over the decades, the synthetic toolbox for accessing indene derivatives has expanded considerably. The development of transition metal-catalyzed reactions, in particular, has revolutionized the field. Catalysts based on palladium, rhodium, ruthenium, and iron have enabled the construction of the indene skeleton with high efficiency and control. organic-chemistry.org

Key historical developments include:

Acid-catalyzed cyclizations: The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives has been a long-standing method for preparing indanones, which can be further converted to indenes.

Paal-Knorr type syntheses: The reaction of 1,4-dicarbonyl compounds with a dehydrating agent can lead to the formation of the five-membered ring of the indene system.

Wittig and related reactions: The olefination of indanones has been a reliable method for introducing exocyclic double bonds, which can then be isomerized to the endocyclic position.

The study of indene reactivity has also evolved significantly. Early work focused on the characteristic reactions of the double bond, such as hydrogenation, halogenation, and oxidation. The discovery of the acidity of the methylene protons at the 1-position opened up new avenues for functionalization via deprotonation-alkylation sequences.

Current Research Trends and Challenges in Indene Functionalization

Modern research in indene chemistry is focused on the development of more efficient, selective, and environmentally benign synthetic methods. Key trends include:

C-H Activation: Direct functionalization of the C-H bonds of the indene scaffold is a major area of research. This atom-economical approach avoids the need for pre-functionalized starting materials, reducing waste and simplifying synthetic sequences. Cobalt-catalyzed C-H activation has been shown to be effective for the synthesis of indenes.

Catalytic Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral indene derivatives is of great importance, particularly for applications in medicinal chemistry. Chiral catalysts are employed to control the stereochemical outcome of reactions, leading to the formation of a single enantiomer.

Despite significant progress, challenges remain. The selective functionalization of specific positions on the indene ring, especially in the presence of multiple reactive sites, can be difficult to achieve. Furthermore, the development of scalable and cost-effective synthetic routes to complex indene derivatives is an ongoing challenge for industrial applications. The creation of "green" synthetic methods that minimize the use of hazardous reagents and solvents is also a major focus of current research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

33027-38-2 |

|---|---|

Molecular Formula |

C21H15Cl |

Molecular Weight |

302.8 g/mol |

IUPAC Name |

2-chloro-1,3-diphenyl-1H-indene |

InChI |

InChI=1S/C21H15Cl/c22-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(21)16-11-5-2-6-12-16/h1-14,19H |

InChI Key |

SKBXBKGYXLQUND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=C2Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 Chloro 1,3 Diphenyl 1h Indene

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been instrumental in revealing the solid-state architecture of 2-Chloro-1,3-diphenyl-1H-indene, providing unequivocal evidence of its molecular conformation and the non-covalent forces that govern its crystal packing.

Determination of Absolute Configuration and Stereochemistry

The analysis of this compound via single-crystal X-ray diffraction allows for the unambiguous determination of its absolute configuration, which describes the spatial arrangement of its atoms. The molecule possesses stereocenters, and the diffraction data provides the precise stereochemistry, defining the relative and absolute orientations of the phenyl and chloro substituents on the indene (B144670) ring. This information is crucial for understanding the molecule's chiroptical properties and its potential interactions with other chiral molecules.

Analysis of Intermolecular Interactions and Crystal Packing

Interactive Table: Crystallographic Data for a Related Indene Derivative

While specific crystallographic data for this compound is not publicly available, the following table for a related chloro-substituted heterocyclic compound illustrates the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

| Empirical Formula | C₂₀H₂₂ClNO |

| Formula Weight | 327.84 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7146 (3) |

| b (Å) | 12.3963 (4) |

| c (Å) | 16.6117 (6) |

| β (°) | 101.523 (2) |

| Volume (ų) | 1758.37 (10) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.237 |

| Absorption Coefficient (mm⁻¹) | 0.22 |

| F(000) | 696 |

Data for 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone, a related compound, is presented for illustrative purposes. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and dynamics in solution. uobasrah.edu.iq High-resolution NMR studies are essential for confirming the structure of this compound and understanding its conformational behavior.

Multi-dimensional NMR Techniques for Complete Spectral Assignment

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons in the molecule. ulethbridge.ca However, due to the complexity of this compound, with its numerous aromatic and aliphatic protons, significant signal overlap can occur. rsc.org To overcome this, multi-dimensional NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This two-dimensional experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the molecule's framework. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. encyclopedia.pub

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular skeleton and assigning quaternary carbons. core.ac.uk

Together, these techniques enable the complete and unambiguous assignment of all proton and carbon resonances in the NMR spectra of this compound. youtube.comnih.gov

Interactive Table: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments

The following table provides hypothetical but representative chemical shift values for this compound, illustrating the expected regions for different nuclei.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1 (Indene) | ~5.0-5.5 | ~50-55 |

| Aromatic Protons | ~7.0-8.0 | ~125-145 |

| H3 (Indene) | ~4.5-5.0 | ~55-60 |

| Quaternary Carbons | - | ~130-150 |

| C2 (C-Cl) | - | ~70-75 |

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

The phenyl groups in this compound are not static; they can rotate around their single bonds. Dynamic NMR (DNMR) spectroscopy can be used to study the energetics of these rotational processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the phenyl protons. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the ortho, meta, and para protons of each phenyl ring might be observed. As the temperature increases, the rotation becomes faster, leading to the coalescence of these signals into broader peaks, and eventually, at high temperatures, sharp averaged signals appear. Analysis of these temperature-dependent spectral changes allows for the determination of the activation energy for phenyl group rotation.

Advanced Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a cornerstone of analytical chemistry, providing precise information about the mass-to-charge ratio of ionized molecules. chromatographyonline.com Advanced MS techniques are invaluable for confirming the molecular formula of this compound and for gaining insight into its fragmentation pathways. mdpi.com

High-resolution mass spectrometry (HRMS), such as that performed on Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap instruments, can determine the mass of the molecular ion with extremely high accuracy. chromatographyonline.com This allows for the unambiguous determination of the elemental composition and thus the molecular formula of the compound. mdpi.com

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. chemrxiv.org By carefully analyzing the fragmentation pattern, it is possible to deduce the connectivity of the atoms within the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of a chlorine atom, a phenyl group, or cleavage of the indene ring, providing corroborative evidence for the proposed structure.

Interactive Table: Expected Mass Spectrometry Data

This table illustrates the kind of data that would be expected from a high-resolution mass spectrometry analysis of this compound.

| Ion | Calculated m/z |

| [M]⁺ (³⁵Cl) | 316.0968 |

| [M]⁺ (³⁷Cl) | 318.0938 |

| [M-Cl]⁺ | 281.1174 |

| [M-C₆H₅]⁺ | 239.0473 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. The vibrational modes of this compound are determined by the interplay of its indene core, phenyl substituents, and the chloro-substituted vinyl group.

The IR and Raman spectra are expected to be complex, with numerous bands corresponding to the various stretching and bending vibrations of the molecule. The principle of mutual exclusion, which applies to molecules with a center of inversion, states that vibrations that are Raman active are IR inactive, and vice versa. youtube.com While this compound lacks a center of inversion, certain vibrations may be stronger in either IR or Raman spectroscopy, providing complementary information. youtube.com

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: The phenyl groups will exhibit characteristic C-H stretching vibrations typically observed in the range of 3100-3000 cm⁻¹.

Alkene C-H Stretching: The C-H bond on the indene ring will also show stretching vibrations in a similar region.

C=C Stretching: The carbon-carbon double bonds within the phenyl rings and the indene system will give rise to a series of stretching bands between 1600 and 1450 cm⁻¹. The conjugation between the phenyl rings and the indene core will influence the exact positions of these bands.

C-Cl Stretching: The carbon-chlorine bond is expected to produce a distinct stretching vibration. In chloro-substituted aliphatic compounds, this band typically appears in the 830-560 cm⁻¹ region. materialsciencejournal.org For vinyl chlorides, this stretching is often found around 850-950 cm⁻¹.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene (B151609) rings are particularly informative and appear in the 900-675 cm⁻¹ region, with the exact frequencies being sensitive to the substitution pattern.

A summary of the anticipated prominent IR and Raman bands is presented in the interactive data table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | Strong |

| C=C Stretch (Indene) | 1650 - 1600 | Medium | Strong |

| C-Cl Stretch | 850 - 550 | Strong | Medium |

| C-H Out-of-Plane Bend (Aromatic) | 900 - 675 | Strong | Weak |

| Phenyl Ring Puckering/Breathing | 1000 - 600 | Medium | Medium |

Note: This table is based on typical frequency ranges for the specified functional groups and the actual spectrum may show variations due to the specific molecular environment within this compound.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions due to its extensive conjugated system, which includes the two phenyl rings and the indene core.

The chromophore of this compound can be considered as a highly substituted and extended polyene system. The extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. docbrown.info The phenyl groups and the double bond of the indene ring form a large, delocalized π-system. The chlorine atom, with its lone pairs of electrons, can act as an auxochrome, further modifying the electronic transitions through resonance and inductive effects.

Based on the analysis of similar aromatic and conjugated systems, the UV-Vis spectrum of this compound is predicted to show strong absorptions in the UV region. A comparison with related structures suggests the following expected absorption bands:

| Electronic Transition | Expected λmax Range (nm) | Chromophore |

| π → π | 220 - 280 | Phenyl rings |

| π → π | 280 - 350 | Extended conjugation (Indene and Phenyl rings) |

Note: This table provides an estimation based on the electronic properties of the constituent aromatic and conjugated systems. The actual absorption maxima may vary depending on the solvent and the specific electronic interactions within the molecule.

The solvent can also influence the UV-Vis spectrum. Polar solvents may interact with the molecule's dipole moment, leading to shifts in the absorption bands. A detailed study of the solvatochromic effects could provide further information about the nature of the electronic transitions.

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 1,3 Diphenyl 1h Indene

Substitution Reactions at the Chloro-Position

The chloro group is attached to an sp²-hybridized carbon of the indene's five-membered ring, classifying it as a vinylic chloride. Such halides are typically unreactive towards classic SN1 and SN2 nucleophilic substitution reactions due to the high energy of the potential vinyl cation intermediate and the steric hindrance preventing backside attack. wiley.com However, other substitution pathways are viable.

Nucleophilic Displacement Pathways

Although direct displacement is unfavorable, nucleophilic substitution can potentially occur through an addition-elimination mechanism, particularly if the indene (B144670) ring system is sufficiently electron-deficient. This pathway involves the initial attack of a nucleophile on the double bond at the carbon bearing the chlorine atom, forming a resonance-stabilized carbanionic intermediate. Subsequent elimination of the chloride ion would restore the double bond and yield the substituted product. The bulky 1,3-diphenyl groups would likely exert significant steric hindrance, potentially requiring forcing conditions for this reaction to proceed.

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

A more versatile and widely applicable method for the functionalization of the chloro position is through metal-catalyzed cross-coupling reactions. wikipedia.org Vinylic halides are excellent substrates for a variety of these transformations, which are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. tcichemicals.com Palladium- and nickel-based catalysts are commonly employed for these reactions. youtube.com

Key cross-coupling reactions applicable to 2-Chloro-1,3-diphenyl-1H-indene would include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to introduce a new alkenyl group.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to yield an enyne structure.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond, producing an enamine derivative.

Stille Coupling: Reaction with an organotin reagent catalyzed by palladium.

These reactions offer a modular approach to introduce a wide array of functional groups at the C-2 position, significantly diversifying the molecular structure.

Table 1: Hypothetical Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄ / Base | 1,2,3-Triphenyl-1H-indene |

| Sonogashira Coupling | Ethynylbenzene | PdCl₂(PPh₃)₂ / CuI / Base | 1,3-Diphenyl-2-(phenylethynyl)-1H-indene |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / Ligand / Base | 4-(1,3-Diphenyl-1H-inden-2-yl)morpholine |

Electrophilic and Nucleophilic Aromatic Substitution on the Indene Core

The indene core contains a fused benzene (B151609) ring, which can undergo aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The fused benzene ring is susceptible to attack by electrophiles. youtube.comyoutube.com The existing fused cyclopentenyl moiety acts as an alkyl substituent, which is generally an activating and ortho-, para-directing group. Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (fuming H₂SO₄), and Friedel-Crafts alkylation/acylation would be expected to occur primarily at positions 4 and 7 of the indene ring system. youtube.com The significant steric bulk of the 1,3-diphenyl groups might influence the regioselectivity between these two positions.

Nucleophilic Aromatic Substitution (NAS): This type of reaction on the benzene ring is generally disfavored unless strong electron-withdrawing groups are present on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate. Since the parent indene structure lacks such groups, nucleophilic aromatic substitution on the benzene portion of the core is considered unlikely under standard conditions.

Pericyclic Reactions and Cycloaddition Chemistry Involving the Indene Moiety

Pericyclic reactions involve a concerted reorganization of electrons through a cyclic transition state. libretexts.org The C2=C3 double bond within the this compound structure can participate as a 2π-electron component in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The double bond can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.org For this to occur, the dienophile (the indene derivative) would ideally be substituted with electron-withdrawing groups to lower its LUMO energy. The chloro group is moderately electron-withdrawing, which may facilitate this reaction. However, the steric hindrance from the adjacent phenyl groups would be a major challenge, likely requiring high temperatures and resulting in a specific stereochemical outcome.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a powerful method for forming four-membered rings. libretexts.orgnih.gov Upon irradiation with UV light, the indene double bond could be excited and react with another alkene to form a cyclobutane (B1203170) ring fused to the indene framework.

1,3-Dipolar Cycloaddition: The double bond can also act as a dipolarophile and react with a 1,3-dipole (such as an azide, nitrile oxide, or ozone) to form a five-membered heterocyclic ring. libretexts.orgyoutube.com This provides a direct route to complex heterocyclic structures fused to the indene core. Ozonolysis, a specific case of 1,3-dipolar cycloaddition, would lead to the cleavage of the C2=C3 bond.

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reagent | Conditions | Potential Product Class |

|---|---|---|---|

| [4+2] Diels-Alder | Cyclopentadiene | Thermal | Polycyclic cyclohexene (B86901) derivative |

| [2+2] Photocycloaddition | Ethene | hν (UV light) | Fused cyclobutane derivative |

| 1,3-Dipolar Cycloaddition | Phenyl Azide | Thermal | Fused triazoline derivative |

Photochemical Reactivity and Rearrangement Pathways

Beyond cycloadditions, irradiation with light can induce other transformations. Substituted indenes are known to undergo photochemical rearrangements. acs.org The absorption of UV light can promote the molecule to an excited state, opening pathways that are not accessible under thermal conditions. youtube.com Possible photochemical reactions for this compound could include skeletal rearrangements of the indene core or reactions involving the substituents. For instance, photochemical cleavage of the C-Cl bond could generate radical intermediates, leading to a different set of products. The presence of the phenyl groups provides chromophores that can absorb light and potentially initiate intramolecular reactions or isomerizations. rsc.orgresearchgate.net

Oxidative and Reductive Transformations

Oxidative Transformations: The C2=C3 double bond is a prime site for oxidation.

Epoxidation: Reaction with a peroxy acid (like m-CPBA) would likely form the corresponding epoxide.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reductive workup, or with cold, dilute potassium permanganate (B83412) (KMnO₄), would yield a diol.

Oxidative Cleavage: Ozonolysis (O₃) followed by an appropriate workup would cleave the double bond, yielding carbonyl-containing products. The benzylic C-H bond at the C1 position is also potentially susceptible to oxidation under strong oxidizing conditions.

Reductive Transformations:

Hydrogenation: The C2=C3 double bond can be readily reduced to a single bond via catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst), resulting in the corresponding 2-chloro-1,3-diphenylindane. The aromatic phenyl rings can also be reduced, but this typically requires more forcing conditions (high pressure and temperature) or specific catalysts like rhodium on carbon.

Reductive Dehalogenation: The chloro group can be removed and replaced with a hydrogen atom using various methods, including catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or tin hydrides.

No Information Available for this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no specific research published regarding the chemical reactivity and transformation mechanisms of This compound .

Searches for mechanistic studies, kinetic analyses, identification of intermediates and transition states, elucidation of reaction pathways and energy profiles, and the regioselectivity and stereoselectivity of its chemical transformations did not yield any relevant results for this particular compound.

While general information on the synthesis and reactivity of the broader indene class of compounds exists, the specific substitution pattern of a chloro group at the 2-position and phenyl groups at the 1- and 3-positions of the 1H-indene core appears to be a subject that has not been explored in the available scientific literature. Consequently, the detailed analysis requested in the article outline cannot be provided.

Therefore, the generation of an article focusing on the "" as per the provided structure is not possible at this time due to the absence of foundational research on the topic.

Computational and Theoretical Investigations of 2 Chloro 1,3 Diphenyl 1h Indene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

The foundational step in the computational analysis of a molecule like 2-Chloro-1,3-diphenyl-1H-indene involves determining its most stable three-dimensional structure and understanding the distribution of its electrons. These insights are crucial for predicting the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

Key ground state properties that would be calculated using DFT include:

Optimized Geometric Parameters: Precise values for bond lengths (e.g., C-Cl, C-C, C-H), bond angles (e.g., Cl-C-C, C-C-C), and dihedral angles that define the spatial orientation of the phenyl and indenyl rings.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species.

For a molecule with the complexity of this compound, a variety of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), cc-pVTZ) would be tested to ensure the accuracy and reliability of the results.

Post-Hartree-Fock Methods for Higher Accuracy Calculations

While DFT is computationally efficient and generally accurate, post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), offer a pathway to even higher accuracy, albeit at a significantly greater computational cost. These methods more explicitly account for electron correlation, which is the interaction between individual electrons.

For a molecule like this compound, these higher-level calculations would be particularly useful for:

Benchmarking DFT results: Comparing the geometries and energies obtained from post-Hartree-Fock methods with those from various DFT functionals helps to validate the chosen DFT approach.

Investigating systems with significant electron correlation: If the indene (B144670) system exhibits complex electronic effects, post-Hartree-Fock methods would provide a more reliable description of its electronic structure.

Due to the computational expense, these methods are often used to calculate the properties of a simplified model of the target molecule or to perform single-point energy calculations on the DFT-optimized geometry.

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental data or to identify unknown compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating nuclear magnetic resonance (NMR) chemical shifts. For this compound, theoretical ¹H and ¹³C NMR spectra would be generated. These calculated shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of peaks in an experimental spectrum.

Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT is essential for interpreting infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to particular molecular motions, such as C-Cl stretching, C=C bond vibrations within the phenyl and indene rings, and various bending modes. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations provide insight into the electronic transitions occurring within the molecule upon excitation by UV or visible light.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions, identifying transient intermediates, and understanding the energetic factors that control reaction outcomes.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction involving this compound, for instance, a substitution of the chlorine atom, computational methods would be used to locate the transition state (TS) structure. The TS represents the highest energy point along the reaction coordinate and is a critical first-order saddle point on the potential energy surface. Various algorithms exist to optimize the geometry of the TS.

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis involves following the reaction path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation confirms that the identified transition state correctly connects the reactants with the products, thereby validating the proposed reaction pathway.

Energetic Landscape Mapping for Competing Pathways

Many chemical reactions can proceed through multiple competing pathways. Computational chemistry allows for the mapping of the energetic landscape of these different routes. By calculating the energies of reactants, products, intermediates, and transition states for each possible pathway, the activation energies (the energy barrier from reactant to transition state) can be determined.

For reactions involving this compound, this would involve:

Identifying all plausible reaction mechanisms.

Calculating the Gibbs free energy of activation for each pathway. The pathway with the lowest activation energy is generally the kinetically favored one.

Analyzing the thermodynamics of the reaction by comparing the energies of the reactants and products to determine if the reaction is exothermic or endothermic.

This comprehensive energetic mapping provides a deep understanding of the factors that govern the selectivity and efficiency of a chemical transformation.

Conformational Analysis and Stereoisomer Stability

The conformational landscape of this compound is primarily dictated by the orientation of the two phenyl groups at the 1 and 3 positions and the chlorine atom at the 2-position. The five-membered ring of the indene core is not planar, and its puckering, combined with the rotation of the phenyl substituents, gives rise to various conformers.

Stereoisomerism is a key feature of this molecule. msu.edusydney.edu.au The carbon atoms at positions 1 and 3 are stereogenic centers, each bonded to four different groups (a hydrogen atom, a phenyl group, and two different carbon atoms of the indene ring). This gives rise to a maximum of 2^n stereoisomers, where n is the number of stereogenic centers. For this compound, with two such centers, a maximum of four stereoisomers would be expected. sydney.edu.au These can exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). libretexts.org

The relative stability of these stereoisomers is influenced by steric hindrance between the substituents. The bulky phenyl groups and the chlorine atom will tend to arrange themselves to minimize steric strain. In disubstituted ring systems, conformers where large substituents are in pseudo-equatorial positions are generally more stable than those with pseudo-axial orientations. mvpsvktcollege.ac.in For this compound, this would translate to a preference for conformers where the large phenyl groups avoid clashing with each other and with the chlorine atom.

Computational methods, such as density functional theory (DFT) calculations, can be employed to determine the relative energies of the different stereoisomers and their stable conformations. By optimizing the geometry of each possible stereoisomer (e.g., (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R)), their relative energies can be calculated to predict the most stable forms. The trans isomers, where the phenyl groups are on opposite sides of the indene ring's general plane, are expected to be more stable than the cis isomers, where they are on the same side, due to reduced steric repulsion. curlyarrows.com

| Stereoisomer | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|

| trans-(1R, 3S) | 0.00 | 45.0 |

| trans-(1S, 3R) | 0.00 | 45.0 |

| cis-(1R, 3R) | 2.50 | 5.0 |

| cis-(1S, 3S) | 2.50 | 5.0 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound in various environments. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes, vibrational motions, and interactions with surrounding molecules. mdpi.com

For a molecule like this compound, an MD simulation would typically start with an energy-minimized structure of one of the stable conformers. The system would then be "heated" to a desired temperature and allowed to evolve over a period of nanoseconds or even microseconds. The simulation would reveal the flexibility of the indene ring and the rotational dynamics of the phenyl groups.

Key parameters that can be extracted from MD simulations include:

Root Mean Square Fluctuation (RMSF): This shows the fluctuation of each atom around its average position, highlighting flexible regions of the molecule, such as the phenyl rings.

Dihedral Angle Analysis: Tracking the dihedral angles of the phenyl groups relative to the indene ring can reveal the preferred orientations and the energy barriers for rotation.

MD simulations can also be used to study the behavior of this compound in a solvent, providing a more realistic model of its behavior in solution. The interactions between the solute and solvent molecules can influence conformational preferences and dynamics. For instance, the polarity of the solvent could affect the orientation of the polar C-Cl bond.

| Simulation Parameter | Description | Typical Value/Observation |

|---|---|---|

| Simulation Time | Total time the molecular trajectory is followed. | 100 ns |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |

| Phenyl Group Rotation | Frequency and range of rotation of the phenyl groups. | Frequent rotation with some sterically hindered orientations. |

| Indene Ring Pucker | The conformational flexibility of the five-membered ring. | Fluctuations between different envelope and twist conformations. |

Exploration of Advanced Academic Research Applications for 2 Chloro 1,3 Diphenyl 1h Indene

Role as a Key Synthetic Intermediate for Architecturally Complex Molecules

While the specific utility of 2-Chloro-1,3-diphenyl-1H-indene as a synthetic intermediate is not documented in available research, the broader class of indene (B144670) derivatives serves as crucial building blocks in the construction of complex molecular architectures.

Building Block in Natural Product Synthesis

The indene skeleton is a component of some natural products, and synthetic chemists often devise strategies to construct this core as part of a total synthesis. researchgate.net The functionalization of the indene ring allows for the elaboration into more complex, polycyclic systems found in nature.

Precursor for Advanced Pharmaceutical Scaffolds

Substituted indenes are recognized as important pharmacophores in medicinal chemistry. acs.orgtandfonline.com For instance, certain indene derivatives have been investigated for their potential as anti-inflammatory agents and in other therapeutic areas. acs.org The synthesis of functionalized indenes is a key step in the development of new drug candidates. tandfonline.com

Applications in Materials Science

The electronic and photophysical properties of the indene ring system make it an attractive component for advanced materials.

Integration into Organic Electronic Devices

Indene derivatives have been explored for their potential use in organic electronic devices. For example, indene-fullerene adducts have been synthesized and characterized as potential electron-transporting materials in perovskite solar cells. nih.govacs.org The ability to tune the electronic properties of the indene core through substitution is a key advantage in this field.

Development of Novel Chromophores and Dyes

The conjugated π-system of the indene core can be extended through the introduction of various substituents, leading to the formation of chromophores and dyes with interesting optical properties. While specific research on this compound in this context is absent, the general principle of using substituted indenes to create new dye molecules is established.

Development as Ligands in Catalysis

Indenyl ligands, which are anionic derivatives of indene, are widely used in organometallic chemistry and catalysis. rsc.orgrsc.org The indenyl ligand can coordinate to a metal center in various ways, influencing the catalytic activity and selectivity of the resulting complex. rsc.orgrsc.org Functionalized indenyl ligands, such as those bearing phosphine (B1218219) or amine groups, have been developed for a range of catalytic applications, including cross-coupling reactions and hydrosilylation. rsc.orgrsc.orgacs.orgacs.org

Chiral Ligand Design for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which utilizes chiral metal-ligand complexes to control the stereochemical outcome of a reaction, is one of the most efficient methods to achieve this. nih.govresearchgate.netnih.gov The design of the chiral ligand is paramount, as its structure dictates the three-dimensional environment around the metal center, thereby influencing enantioselectivity. tcichemicals.comnih.gov

The structure of this compound is particularly amenable to the design of novel chiral ligands. The chloro group at the 2-position serves as a versatile synthetic handle. It can be readily displaced by various nucleophiles, allowing for the introduction of chiral phosphine groups, which are among the most successful coordinating groups in asymmetric catalysis. nih.gov For instance, reaction with a chiral phosphine oxide followed by reduction, or direct substitution with a lithiated chiral secondary phosphine-borane, could yield a P-chiral phosphine ligand. The two phenyl groups at the 1- and 3-positions provide a well-defined, sterically hindered pocket around the future metal coordination site. This steric bulk is crucial for creating a highly selective chiral environment, forcing substrates to approach the metal center in a specific orientation, thus leading to high enantiomeric excess (ee) in the product.

Hypothetical Synthesis of a Chiral Indenyl Phosphine Ligand:

A potential synthetic route to a chiral ligand starting from this compound could involve a nucleophilic substitution reaction. By reacting it with a chiral phosphide, a new chiral phosphine ligand featuring the 1,3-diphenylindene backbone can be synthesized. This ligand can then be complexed with a transition metal precursor, such as a rhodium or iridium complex, to generate a catalyst for asymmetric hydrogenation or other transformations.

The resulting chiral indenyl phosphine ligand would combine several advantageous features:

Backbone Rigidity: The fused ring system of the indene provides a rigid scaffold, which helps in maintaining a well-defined conformation upon coordination to a metal.

Steric Directing Groups: The bulky phenyl substituents would effectively shield quadrants of space around the metal center, enhancing facial discrimination of prochiral substrates.

Electronic Tunability: The electronic properties of the ligand could be further modified by introducing substituents on the phenyl groups, allowing for fine-tuning of the catalyst's reactivity and selectivity. liv.ac.uk

Indene-Based Ligands for Transition Metal Catalysis

Indenyl ligands have demonstrated significant advantages in transition metal catalysis. The ability of the indenyl ligand to undergo η⁵ to η³ "ring slippage" provides a low-energy associative pathway for substrate and product exchange at the metal center. This often translates to higher catalytic turnover rates compared to their more rigidly bound cyclopentadienyl (B1206354) counterparts. nih.govmonash.edu The substitution pattern on the indenyl ring plays a critical role in modulating these properties.

Ligands derived from this compound would be expected to form highly active catalysts with a variety of transition metals, including rhodium, iridium, palladium, and ruthenium. nih.gov The diphenyl-substituted backbone can be used to create ligands for a range of catalytic reactions. For example, phosphine derivatives of this indene could be employed in:

Asymmetric Hydrogenation: Rhodium and ruthenium complexes of chiral phosphine ligands are highly effective for the asymmetric hydrogenation of olefins, ketones, and imines. The steric bulk of the diphenylindene framework would be beneficial for creating a selective environment for these reductions.

Cross-Coupling Reactions: Palladium complexes bearing phosphine ligands are workhorses in C-C and C-N bond formation. The electron-rich and sterically demanding nature of a 1,3-diphenylindenyl phosphine ligand could enhance catalyst stability and promote challenging coupling reactions.

C-H Activation: The indenyl effect has been shown to accelerate C-H activation reactions. monash.edu Rhodium(III) and Iridium(III) catalysts with indenyl ligands are promising for the direct functionalization of C-H bonds, an area of intense research interest due to its atom-economical nature.

Below is a table showing the performance of representative chiral phosphine ligands in a well-established asymmetric reaction, which serves as a benchmark for the potential efficacy of new ligand designs based on the 1,3-diphenylindene scaffold.

| Ligand | Reaction | Metal | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| (R,R)-Me-DuPhos | Asymmetric Hydrogenation | Rh | Methyl acetamidoacrylate | >99 | >99 |

| (S)-BINAP | Asymmetric Hydrogenation | Ru | Methyl-acetoacetate | 98 | 99 |

| (R)-Josiphos | Asymmetric Hydrogenation | Rh | Dimethyl itaconate | 100 | >99 |

| (S,S)-DIPAMP | Asymmetric Hydrogenation | Rh | (Z)-α-Acetamidocinnamic acid | 95 | 96 |

This table presents data for established chiral ligands to illustrate typical performance in asymmetric catalysis. Data for ligands derived from this compound is not yet available in published literature.

Future Prospects in Indene-Based Chemical Research and Interdisciplinary Studies

The development of novel ligands continues to drive innovation in catalysis. The indenyl scaffold, particularly when elaborately substituted like in this compound, offers fertile ground for future research.

Future directions in chemical research may include:

Development of Bifunctional Catalysts: The indene backbone could be functionalized with multiple groups to create bifunctional catalysts, where the ligand not only coordinates to the metal but also participates directly in the catalytic cycle, for example, through hydrogen bonding or by acting as a proton shuttle.

Tuning for Specific Reactions: Systematic modification of the phenyl groups on the 1,3-diphenylindene core (e.g., with electron-donating or -withdrawing groups) would allow for the creation of a library of ligands. This library could be screened to find the optimal catalyst for a specific challenging transformation, moving towards the goal of "catalyst-by-design".

Unsupported Catalysis: The steric bulk of the diphenylindenyl system might be sufficient to stabilize catalytically active metal nanoparticles, opening avenues for recyclable, heterogenized catalysts that bridge the gap between homogeneous and heterogeneous catalysis.

Interdisciplinary studies could extend the application of these indene derivatives into new fields:

Materials Science: Indene derivatives can be polymerized. Incorporating a catalytically active metal complex based on a 1,3-diphenylindenyl ligand into a polymer backbone could lead to the development of self-healing materials or polymers with built-in catalytic activity for degradation or functionalization.

Chemical Biology: Chiral indene-based metal complexes could be designed as probes for biological systems or as catalysts for reactions within a cellular environment. Their lipophilic nature, imparted by the phenyl and indenyl groups, might facilitate membrane transport.

Supramolecular Chemistry: The rigid and sterically defined nature of the 1,3-diphenylindene framework makes it an interesting building block for the construction of complex supramolecular assemblies and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and sensing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.